molecular formula C10H16N2O2 B14866190 N1-(2,2-dimethoxyethyl)benzene-1,2-diamine

N1-(2,2-dimethoxyethyl)benzene-1,2-diamine

Cat. No.: B14866190
M. Wt: 196.25 g/mol
InChI Key: VCGAFAZXHXXISV-UHFFFAOYSA-N
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Description

N1-(2,2-dimethoxyethyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H16N2O2 It is a derivative of benzene and contains two methoxy groups attached to an ethyl chain, which is further connected to a benzene ring with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-dimethoxyethyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of benzene-1,2-diamine with 2,2-dimethoxyethanol under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-dimethoxyethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amine groups.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

N1-(2,2-dimethoxyethyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N1-(2,2-dimethoxyethyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-dimethylbenzene-1,2-diamine: This compound has similar structural features but lacks the methoxy groups.

    N1-(2-ethoxyethyl)benzene-1,2-diamine: Similar in structure but with an ethoxy group instead of methoxy groups.

Uniqueness

N1-(2,2-dimethoxyethyl)benzene-1,2-diamine is unique due to the presence of the methoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-N-(2,2-dimethoxyethyl)benzene-1,2-diamine

InChI

InChI=1S/C10H16N2O2/c1-13-10(14-2)7-12-9-6-4-3-5-8(9)11/h3-6,10,12H,7,11H2,1-2H3

InChI Key

VCGAFAZXHXXISV-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1=CC=CC=C1N)OC

Origin of Product

United States

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